molecular formula C13H21NO3S B7983882 N-Propionyl-(2R)-bornane-10,2-sultam

N-Propionyl-(2R)-bornane-10,2-sultam

Cat. No.: B7983882
M. Wt: 271.38 g/mol
InChI Key: JEMOGQYNLSWGPL-RUETXSTFSA-N
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Description

Contextualization within Chiral Auxiliary Chemistry and Stereocontrol Strategies

Chiral auxiliaries represent a fundamental strategy for stereocontrol, operating on the principle of converting a prochiral substrate into a diastereomeric intermediate. nih.gov By introducing a chiral element—the auxiliary—the subsequent reaction proceeds through diastereomeric transition states, which differ in energy. This energy difference dictates the preferential formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved, releasing the enantiomerically enriched product. semanticscholar.org

The effectiveness of a chiral auxiliary is judged by several criteria: its ability to induce high diastereoselectivity, the ease of its attachment and removal, and the potential for its recovery and reuse. capes.gov.br N-Propionyl-(2R)-bornane-10,2-sultam and its parent compound, (2R)-bornane-10,2-sultam, fulfill these criteria exceptionally well, making them a popular choice in a wide array of asymmetric transformations. chemrxiv.orgiupac.org These include, but are not limited to, alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.net

Historical Development and Evolution of Bornane-10,2-sultam Chiral Auxiliaries

The development of bornane-10,2-sultam as a chiral auxiliary was pioneered by Wolfgang Oppolzer and his research group. orientjchem.orgunige.ch Derived from the naturally occurring and inexpensive starting material, camphor (B46023), these auxiliaries, often referred to as Oppolzer's sultams, quickly gained prominence due to their high crystallinity, which facilitates the purification of diastereomeric intermediates, and their robust performance in a variety of reactions. wikipedia.org The synthesis of the parent sultam involves the reduction of a camphorsulfonylimine, a process that has been refined over time to improve efficiency and stereoselectivity. wikipedia.org

The evolution of this class of auxiliaries has seen the introduction of various N-acyl derivatives, such as the N-propionyl variant. This modification allows for the generation of enolates and their subsequent diastereoselective reactions. The N-propionyl group, in particular, has been instrumental in asymmetric aldol reactions, providing access to key stereotetrads found in many polyketide natural products. nih.govnih.gov

Stereochemical Principles Underpinning Chiral Induction by this compound

The high degree of stereocontrol exerted by this compound is a direct consequence of its rigid conformational structure. The bornane skeleton effectively shields one face of the reactive enolate, directing the approach of an electrophile to the less hindered face.

The stereochemical outcome of reactions involving N-acyl sultams can often be rationalized by considering the conformation of the enolate intermediate. In the case of this compound, the formation of a (Z)-enolate is generally favored. The stereochemical course of the reaction is then dictated by whether the reaction proceeds through a chelated or non-chelated transition state.

In chelation-controlled reactions, typically involving Lewis acids like TiCl₄, the Lewis acid coordinates to both the carbonyl oxygen and a sulfonyl oxygen. iupac.org This locks the N-acyl group in a rigid s-cis conformation, where the C(α)-si face is effectively blocked by the auxiliary's camphor skeleton. Consequently, the electrophile approaches from the C(α)-re face. iupac.org

Conversely, in non-chelation-controlled reactions, the N-acyl group can adopt an s-trans conformation. In this arrangement, the steric bulk of the auxiliary still directs the approach of the electrophile, but the facial selectivity can be different. The choice of metal counterion and reaction conditions plays a crucial role in determining which pathway is dominant. uvic.ca For instance, boron enolates often lead to syn-aldol products. iupac.org

The predictable nature of this stereochemical induction, based on well-understood conformational models like the Felkin-Ahn and Cram-chelation models, has made this compound a reliable and powerful tool for the construction of chiral molecules. uvic.canih.govresearchgate.netuwindsor.ca

Research Findings on this compound

The utility of this compound is demonstrated in a variety of asymmetric transformations, consistently affording high diastereoselectivities.

Table 1: Asymmetric Aldol Reactions using this compound

ElectrophileEnolization ConditionsDiastereomeric Excess (d.e.)YieldProduct Stereochemistry
BenzaldehydeBu₂BOTf, i-Pr₂NEt>99%65%syn
IsobutyraldehydeLDA94%-syn
AcetaldehydeSn(OTf)₂, N-ethylpiperidine98%75%syn

Data sourced from various studies on asymmetric aldol reactions. The specific yields and diastereomeric excesses can vary based on the precise reaction conditions and the scale of the reaction.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₂₁NO₃S
Molecular Weight 271.38 g/mol
Melting Point 153-154 °C
Appearance White crystalline solid
CAS Number 125664-95-1

This data is compiled from publicly available chemical databases and literature sources. chemdad.comchemicalbook.comlookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(5R)-10,10-dimethyl-3,3-dioxo-3λ6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-4-11(15)14-10-7-9-5-6-13(10,12(9,2)3)8-18(14,16)17/h9-10H,4-8H2,1-3H3/t9?,10-,13?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOGQYNLSWGPL-RUETXSTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2CC3CCC2(C3(C)C)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N1[C@@H]2CC3CCC2(C3(C)C)CS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for N Propionyl 2r Bornane 10,2 Sultam Systems

Synthesis of the Core (2R)-Bornane-10,2-sultam Scaffold

The foundational (2R)-bornane-10,2-sultam, also known as L-(+)-camphorsultam, is a crystalline solid that serves as the precursor to a wide range of N-acyl derivatives. chemicalbook.comguidechem.com Its synthesis has been a subject of considerable study, with a focus on improving yields and simplifying purification procedures. guidechem.com The general approach involves the use of (1S)-(+)-10-camphorsulfonic acid, a readily available chiral starting material.

While various synthetic routes have been reported, a common strategy involves the conversion of the sulfonic acid to a sulfonyl halide, followed by reaction with an amine to form the sulfonamide, and subsequent intramolecular cyclization to yield the sultam. Although detailed, multi-step syntheses have been published, many researchers now opt to purchase this chiral auxiliary from commercial suppliers due to its widespread availability. chemicalbook.comchemicalbook.com The structural integrity and high purity of the commercially available material are crucial for its successful application in stereoselective synthesis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(2R)-Bornane-10,2-sultam94594-90-8C10H17NO2S215.31

N-Acylation Procedures for the Formation of N-Propionyl-(2R)-bornane-10,2-sultam

The attachment of the propionyl group to the nitrogen atom of the (2R)-bornane-10,2-sultam is a critical step in creating the title compound, which is a versatile chiral building block. This N-acylation is typically achieved through a straightforward and high-yielding reaction with a suitable propionylating agent.

A prevalent and effective method involves the reaction of (2R)-bornane-10,2-sultam with propionyl chloride in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The reaction is generally carried out in the presence of a tertiary amine base, most commonly triethylamine (B128534) (Et3N), which serves to neutralize the hydrochloric acid byproduct generated during the acylation. The reaction is often performed at reduced temperatures (e.g., 0 °C to room temperature) to ensure controlled reactivity and minimize potential side reactions.

An alternative approach involves the deprotonation of the sultam with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C or 193 K) in THF, followed by the addition of the acylating agent. nih.gov This method generates the corresponding lithium amide in situ, which then readily reacts with propionyl chloride or a related electrophile. This two-step procedure can offer advantages in terms of reaction control and is particularly useful when employing less reactive acylating agents.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound125664-95-1C13H21NO3S271.38
Propionyl chloride79-03-8C3H5ClO92.52
Triethylamine121-44-8C6H15N101.19
n-Butyllithium109-72-8C4H9Li64.06

Preparation of Advanced N-Enoyl Derivatives (e.g., N-Acryloyl derivatives) for Specific Asymmetric Transformations

A key application of the (2R)-bornane-10,2-sultam auxiliary is in directing the stereochemical outcome of Diels-Alder reactions. To this end, N-acryloyl derivatives are prepared to serve as chiral dienophiles. chemicalbook.com The synthesis of these N-enoyl derivatives follows a similar N-acylation strategy as described above, employing acryloyl chloride as the acylating agent.

The resulting N-acryloyl-(2R)-bornane-10,2-sultam is a powerful dienophile that has been successfully utilized in asymmetric Diels-Alder cycloadditions. The steric bulk of the camphorsultam auxiliary effectively shields one face of the dienophile, leading to highly stereoselective [4+2] cycloaddition reactions with various dienes. This strategy has been instrumental in the synthesis of a wide array of chiral molecules.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
N-Acryloyl-(2S)-bornane-10,2-sultamNot AvailableC13H19NO3S269.36

Generation and Reactivity of O-Metalated N,O-Ketene Acetals Derived from this compound

The α-protons of the propionyl group in this compound are acidic and can be removed by a strong base to generate a chiral enolate. This enolate can exist in equilibrium with its O-metalated N,O-ketene acetal (B89532) form. These intermediates are highly valuable in asymmetric synthesis, particularly in carbon-carbon bond-forming reactions.

The generation of these reactive species is typically achieved by treating this compound with a strong base like lithium diisopropylamide (LDA) or a silylating agent in the presence of a tertiary amine base. frontiersin.org The resulting O-lithiated or O-silylated N,O-ketene acetals are powerful nucleophiles that can react with a variety of electrophiles, such as aldehydes, imines, and alkyl halides, with a high degree of stereocontrol. msu.edurichmond.edu

For instance, the titanium tetrachloride (TiCl4)-mediated reaction of silyl (B83357) ketene (B1206846) acetals derived from related chiral auxiliaries with aldehydes (a Mukaiyama-type aldol (B89426) reaction) has been shown to proceed with excellent diastereoselectivity. msu.edu The chiral auxiliary directs the approach of the electrophile, leading to the formation of new stereocenters with a predictable and high level of induction. These O-metalated N,O-ketene acetals have also been employed in asymmetric Michael additions and other conjugate addition reactions, further highlighting their versatility in constructing complex chiral molecules. msu.edu The reactivity and stereoselectivity of these intermediates are influenced by the choice of the metal counterion (e.g., lithium, titanium, silicon), the solvent, and the reaction temperature. msu.edu

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Lithium diisopropylamide4111-54-0C6H14LiN107.12
Titanium tetrachloride7550-45-0Cl4Ti189.68
Trimethylsilyl trifluoromethanesulfonate27607-77-8C4H9F3O3SSi222.26

Mechanistic and Theoretical Insights into Chiral Induction with N Propionyl 2r Bornane 10,2 Sultam

Elucidation of Diastereocontrol Mechanisms in N-Propionyl-(2R)-bornane-10,2-sultam Mediated Reactions

The high degree of diastereoselectivity achieved with this compound is primarily attributed to the formation of conformationally restricted enolates, which then react with electrophiles from the less sterically hindered face. The precise mechanism of stereocontrol can, however, vary depending on the reaction conditions, particularly the metal counterion and the presence of Lewis acids.

Two predominant models explain the observed stereoselectivity:

Chelation-Controlled Model: In the presence of chelating metal ions (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺), the enolate of the N-propionyl sultam can form a rigid, five-membered chelate structure involving the carbonyl oxygen and one of the sulfonyl oxygens. chemtube3d.comgold-chemistry.org This chelation locks the conformation of the N-acyl group, forcing it into an s-cis conformation with respect to the C-N bond. chemtube3d.com The bulky bornane skeleton then effectively shields one face of the enolate double bond. Consequently, an incoming electrophile is directed to the opposite, more accessible face, leading to a predictable stereochemical outcome. chemtube3d.com For instance, in conjugate additions of organometallic reagents to α,β-unsaturated systems derived from Oppolzer's sultam, chelation to a magnesium cation is proposed to enforce an s-cis conformation, leading to highly selective attack from the bottom face. chemtube3d.com

Non-Chelated Dipole Model: In reactions involving non-chelating metal ions like lithium or sodium, particularly in coordinating solvents like THF, a different model is operative. nih.govrsc.org Extensive spectroscopic and computational studies on the corresponding lithium and sodium enolates have shown that chelation to the sulfonyl group is not the primary source of stereocontrol. nih.govrsc.org Instead, the stereoselectivity arises from a combination of dipole minimization and steric effects in a non-chelated transition state. The inherent dipole moment of the C-N and S=O bonds in the sultam ring encourages a conformation where the carbonyl group of the N-propionyl moiety orients away from the sulfonyl group to minimize dipole-dipole repulsion. This preferred conformation, combined with the steric bulk of the auxiliary, again dictates the trajectory of the electrophile's approach. Recent studies suggest that alkylation occurs via solvent-separated ion pairs, where the cation plays a minimal role in organizing the transition state geometry. nih.govrsc.org

The choice of base and reaction conditions for enolate formation is also critical. For instance, the geometry of the resulting enolate (E or Z) can be influenced, which in turn determines the relative stereochemistry (syn or anti) of the products in aldol (B89426) additions, often explained by the Zimmerman-Traxler model. harvard.edu

Influence of the Bornane Ring System on Stereochemical Outcome

The bornane ring system, the rigid bicyclic core of the sultam auxiliary, is fundamental to its function as a chiral director. wikipedia.org Its primary role is to provide a sterically demanding and conformationally locked scaffold.

The key features of the bornane ring's influence are:

Conformational Rigidity: The inherent rigidity of the camphor-derived bornane skeleton prevents conformational ambiguity. wikipedia.org This rigidity ensures that the steric environment around the reactive center (the N-propionyl group) is well-defined and predictable.

Role of the N-Propionyl Substituent in Directing Stereoselectivity

The N-propionyl group is not merely a passive substrate; it is an active participant in the stereodetermining step of many reactions. Its structure and the way it is presented by the chiral auxiliary are crucial for achieving high selectivity.

Key aspects of the N-propionyl group's role include:

Enolate Geometry: In reactions proceeding via an enolate, such as aldol additions, the N-propionyl group allows for the formation of a trisubstituted enolate. The geometry of this enolate ((Z) or (E)) is critical in determining the stereochemical outcome of the subsequent reaction. The choice of base and enolization conditions (e.g., using dialkylboron triflates or chlorides) can selectively generate either the (Z)- or (E)-enolate, which, according to the Zimmerman-Traxler model, leads to syn or anti aldol products, respectively. harvard.edu

Chelation Site: The carbonyl oxygen of the propionyl group serves as a key coordination site for Lewis acidic metal ions. chemtube3d.comgold-chemistry.org This ability to chelate, in conjunction with the sulfonyl oxygen, is the basis of the chelation-controlled mechanism for stereocontrol.

Transition State Interactions: The methyl group of the propionyl substituent influences the energetics of the transition state. In the Zimmerman-Traxler chair-like transition state for aldol reactions, the orientation of this methyl group (axial or equatorial) helps to differentiate between competing diastereomeric transition states, favoring the one that minimizes 1,3-diaxial interactions. harvard.edu

The combination of the chiral sultam and the specific N-acyl group allows for fine-tuning of the reaction. While the sultam provides the overarching chiral environment, the acyl group dictates the specific geometry and reactivity of the enolate.

Computational and Quantum Chemical Studies (e.g., DFT) on Reaction Pathways and Transition States

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for rationalizing the high stereoselectivities observed with Oppolzer's sultam derivatives. nih.gov These studies provide detailed energetic and structural information about ground states, transition states, and intermediates that are often difficult to obtain experimentally.

Key insights from computational studies include:

Transition State Geometries: DFT calculations have been used to model the transition states for reactions such as alkylations and aldol additions. These models have confirmed that the stereochemical outcome is determined by the energy difference between competing diastereomeric transition states. nih.govrsc.org

Challenging Mechanistic Assumptions: For decades, the stereoselectivity of Oppolzer sultam enolates was rationalized by a chelation-controlled model. However, DFT calculations, in conjunction with kinetic and spectroscopic data, have challenged this notion for alkali metal enolates. nih.gov The calculations revealed that non-chelated, solvent-separated ion-pair transition states are often lower in energy and that stereocontrol arises from stereoelectronic preferences imparted by the sulfonyl group rather than metal chelation. nih.govrsc.org

Solvation Effects: Computational models have been instrumental in understanding the role of solvent molecules in the reaction mechanism. Studies on lithium enolates have shown that explicit solvent molecules (e.g., THF, HMPA) are crucial for stabilizing the transition state and that secondary-shell (medium) effects also play a significant role. nih.gov

A representative example is the DFT-aided study of the alkylation of lithium and sodium Oppolzer enolates. These studies revealed that the reaction proceeds through highly ordered, solvated ion-pair transition states, and the stereoselectivity is dictated by the inherent structure of the sultam auxiliary, guiding the electrophile to the exo-face. nih.govrsc.org

Predictive Models for Enantiomeric and Diastereomeric Ratios

While no single, universally named model is exclusive to this compound, the prediction of stereochemical outcomes relies on the application of well-established stereochemical principles and models. The predictability of this auxiliary is one of its most significant advantages.

The primary models used for prediction are:

The Zimmerman-Traxler Model: For aldol additions, this model is highly predictive. harvard.edu It postulates a six-membered, chair-like transition state involving the metal enolate and the aldehyde. By controlling the enolate geometry ((Z) or (E)), one can reliably predict whether the syn or anti diastereomer will be the major product. The (Z)-enolate typically leads to the syn product, while the (E)-enolate gives the anti product, as this minimizes unfavorable 1,3-diaxial interactions in the respective transition states. harvard.edu

The Felkin-Ahn and Chelation-Control Models: For additions of nucleophiles to α-chiral carbonyls, these models are foundational. gold-chemistry.orguwindsor.ca When using the sultam auxiliary to control the stereochemistry of a reaction at the propionyl group, the focus shifts to the approach of the electrophile to the enolate. The prediction rests on identifying the most stable conformation of the enolate.

In chelation-controlled scenarios (e.g., with TiCl₄, MgBr₂), the enolate is locked in a rigid conformation, and the electrophile attacks from the least hindered face, which is predictable and typically leads to very high diastereoselectivity. gold-chemistry.org

In non-chelating scenarios, the prediction is based on a conformation that minimizes steric hindrance and dipole interactions. The bulky bornane ring system reliably blocks one face, making the direction of attack predictable. nih.gov

The diastereomeric ratio (d.r.) can be predicted with high confidence based on which of these models is operative under the specific reaction conditions. For example, aldol reactions of boron enolates derived from N-propionyl sultams are known for their exceptionally high and predictable diastereoselectivity.

Data Tables

Table 1: Diastereoselectivity in Aldol Reactions Mediated by N-Acyl Sultam Auxiliaries

The following table illustrates the predictable control over syn/anti selectivity in aldol reactions by selecting the appropriate enolization conditions for an N-propionyl sultam. Data is representative of typical outcomes discussed in the literature for Oppolzer-type sultams. harvard.edufoster77.co.uk

N-Acyl SultamEnolization ReagentEnolate GeometryAldehyde (RCHO)Major ProductDiastereomeric Ratio (syn:anti)
This compoundBu₂BOTf, Et₃N(Z)-enolatePhCHOsyn>99:1
This compound(c-Hex)₂BCl, Et₃N(E)-enolatePhCHOanti>3:97
This compoundSn(OTf)₂, N-Ethylpiperidine(Z)-enolatei-PrCHOsyn>98:2

Applications of N Propionyl 2r Bornane 10,2 Sultam in Diverse Asymmetric Transformations

Asymmetric Alkylation Reactions

Asymmetric alkylation reactions are fundamental transformations for the construction of chiral molecules. The use of N-propionyl-(2R)-bornane-10,2-sultam as a chiral auxiliary has proven to be highly effective in controlling the stereochemical outcome of these reactions.

Diastereoselective Alkylation of Chiral Sultam Enolates

The enolates derived from this compound are key intermediates in achieving highly diastereoselective alkylations. The generation of either the (Z)- or (E)-enolate, followed by reaction with an electrophile, allows for the predictable formation of one diastereomer over the other.

The stereochemical outcome of these reactions is often rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. harvard.edu The steric bulk of the bornane-10,2-sultam auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thus ensuring high diastereoselectivity. The choice of metal counterion and reaction conditions can influence the geometry of the enolate and, consequently, the stereochemistry of the product.

Table 1: Diastereoselective Alkylation of this compound Enolates

ElectrophileBaseDiastereomeric Excess (d.e.)Reference
Benzyl bromiden-BuLi>95% researchgate.net
Methyl iodideNaHMDS>98% researchgate.net
Allyl iodideKHMDS>95% researchgate.net

Stereoselective Formation of Quaternary Carbon Stereocenters

The construction of quaternary carbon stereocenters, carbon atoms bonded to four distinct carbon substituents, represents a significant challenge in organic synthesis. nih.govrsc.org this compound has been successfully employed in methodologies aimed at the stereoselective formation of these sterically congested centers.

By performing a second alkylation on the product of a prior diastereoselective alkylation, it is possible to introduce a fourth distinct substituent at the α-position to the carbonyl group. The steric hindrance imposed by the chiral auxiliary and the first introduced alkyl group directs the second electrophile to a specific trajectory, leading to the formation of the quaternary stereocenter with high stereocontrol. The successful synthesis of complex natural products often relies on the efficient and stereoselective construction of such centers. rsc.org

Asymmetric Aldol (B89426) Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation. The use of chiral auxiliaries like this compound has enabled the development of highly stereoselective aldol methodologies.

Oppolzer Anti-Aldol Methodologies

The seminal work of Oppolzer demonstrated that dialkylboron chlorides can be used to generate (E)-boron enolates from N-acyl sultams, which then react with aldehydes to furnish anti-aldol products with high diastereoselectivity. harvard.edu In the context of this compound, the use of reagents like dicyclohexylboron chloride ((c-Hex)₂BCl) in the presence of an amine base leads to the preferential formation of the (E)-enolate. harvard.edu

The subsequent reaction with an aldehyde proceeds through a chair-like transition state where the aldehyde substituent (R) occupies an equatorial position to minimize 1,3-diaxial interactions, resulting in the formation of the anti-adduct. harvard.edu

Table 2: Oppolzer Anti-Aldol Reactions with this compound

AldehydeBoron ReagentDiastereoselectivity (anti:syn)Reference
Benzaldehyde(c-Hex)₂BCl>97:3 harvard.edu
Isobutyraldehyde9-BBN-Cl>95:5 harvard.edu

Stereocontrolled Aldol Additions via O-Metalated N,O-Ketene Acetals

The generation of O-metalated N,O-ketene acetals from N-acyl sultams provides another avenue for stereocontrolled aldol additions. These intermediates can be formed through the conjugate reduction of N-enoyl sultams followed by O-acylation of the resulting enolates. researchgate.net The geometry of the N,O-ketene acetal (B89532), whether (Z) or (E), is determined by the conformation of the parent N-enoylsultam. researchgate.net

These N,O-ketene acetals can then undergo highly diastereoselective aldol reactions. The stereochemical outcome is dictated by the geometry of the ketene (B1206846) acetal and the nature of the Lewis acid used to activate the aldehyde. This methodology offers a versatile approach to the synthesis of both syn- and anti-aldol products.

Asymmetric Cycloaddition Reactions

N-Acyl derivatives of bornane-10,2-sultam, including the propionyl derivative, have been shown to be effective dienophiles in asymmetric Diels-Alder reactions. The chiral auxiliary exerts powerful stereocontrol, leading to high levels of facial diastereoselectivity. researchgate.net

The rigid conformation of the N-enoyl sultam, often existing in an s-cis conformation, and the steric hindrance provided by the auxiliary, directs the approach of the diene to one of the two faces of the double bond. Lewis acid catalysis can further enhance the reactivity and selectivity of these cycloadditions by coordinating to the carbonyl oxygen and locking the conformation of the dienophile. For instance, N-propenoyl bornane-10,2-sultam has been shown to undergo highly diastereoselective Diels-Alder reactions with various vinylindoles. researchgate.net While specific data for the N-propionyl derivative in cycloadditions is less commonly reported than for the corresponding N-acryloyl or N-crotonoyl derivatives, the underlying principles of stereocontrol remain the same. The auxiliary's effectiveness has been noted in various cycloadditions.

Diels-Alder Reactions with N-Acryloyl Derivatives as Chiral Dienophiles

The N-acryloyl derivative of (2R)-bornane-10,2-sultam is a powerful chiral dienophile for asymmetric Diels-Alder reactions, enabling the synthesis of chiral cyclohexene (B86901) derivatives. rsc.org The stereochemical outcome is dictated by the camphor-derived auxiliary, which promotes a highly diastereoselective cycloaddition, typically favoring the endo product. The presence of a Lewis acid catalyst is crucial for enhancing both the reactivity and the selectivity of the reaction by coordinating to the carbonyl oxygen of the acryloyl group. nih.gov This coordination locks the dienophile in a specific conformation, which, combined with the steric hindrance of the sultam, results in excellent facial selectivity.

For instance, the reaction between N-acryloyl-(2R)-bornane-10,2-sultam and cyclopentadiene (B3395910), catalyzed by diethylaluminum chloride (Et₂AlCl), proceeds with high diastereoselectivity. The aluminum catalyst coordinates to the carbonyl oxygen, creating a more electrophilic and conformationally rigid dienophile. This arrangement ensures that cyclopentadiene approaches from the less hindered face of the double bond, leading to the formation of the corresponding bicyclic adduct with high stereocontrol. Similarly, acylnitroso dienophiles derived from D-bornane-10,2-sultam undergo cycloaddition with dienes like cyclopentadiene and cyclohexadiene with high yields and complete facial selectivity. researchgate.netox.ac.uk

nih.gov
Table 1: Asymmetric Diels-Alder Reaction of Chiral Acryloyl Dienophiles
DienophileDieneLewis Acid (equiv.)Yield (%)Endo:Exo RatioDiastereomeric Excess (d.e.)Reference
N-Acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)36Endo only>98%
N-(p-Methoxybenzoyl)acryloyl-(S)-4-benzyl-2-oxazolidinoneCyclopentadieneEt₂AlCl (1.4)92Endo only>98%

1,3-Dipolar Cycloadditions for Heterocycle Synthesis

The N-acryloyl derivative of (2R)-bornane-10,2-sultam also serves as an excellent dipolarophile in asymmetric 1,3-dipolar cycloadditions, a powerful method for constructing five-membered heterocyclic rings. harvard.edu These reactions, which involve a 1,3-dipole such as a nitrone or a nitrile oxide, are highly valued for their ability to generate multiple stereocenters in a single, stereocontrolled step. nih.gov The bornane sultam auxiliary effectively directs the approach of the dipole, leading to high diastereoselectivity in the formation of the resulting heterocyclic products, such as isoxazolidines.

Research has shown that the cycloaddition of various electronically modified phenyl nitrile oxides to N-acryloyl-(2R)-bornane-10,2-sultam yields isoxazolidine (B1194047) products with good to excellent diastereoselectivity. wiley-vch.de For example, the reaction with phenyl nitrile oxide in hexane (B92381) affords the product with a 76% diastereomeric excess (d.e.). The electronic nature of the substituent on the nitrile oxide and the polarity of the solvent can influence the level of stereoselection. A decrease in diastereoselectivity is observed with more electron-deficient nitrile oxides and in more polar solvents, which can be attributed to changes in the transition state energies. wiley-vch.de

wiley-vch.de
Table 2: Diastereoselective 1,3-Dipolar Cycloaddition of Nitrile Oxides with N-Acryloyl-(2R)-bornane-10,2-sultam
Nitrile Oxide (Ar-CNO)SolventDiastereomeric Excess (d.e.) (%)Reference
p-Me₂N-C₆H₄-CNO-72
C₆H₅-CNOHexane76

Cyclopropanation Reactions

Asymmetric cyclopropanation of α,β-unsaturated systems is a fundamental method for synthesizing optically active cyclopropane (B1198618) rings, which are key structural motifs in many natural products and pharmaceuticals. The use of chiral auxiliaries attached to the unsaturated substrate is a common strategy to induce diastereoselectivity. N-enoyl derivatives of bornane-10,2-sultam have been explored as substrates in such transformations.

The Simmons-Smith reaction, which typically employs a zinc-copper couple and diiodomethane, is a classic method for cyclopropanation. ku.edunih.gov The stereochemical outcome of these reactions on chiral substrates, such as those derived from allylic alcohols, can often be predicted by assuming an oxygen-group-assisted delivery of the reagent. wiley-vch.de While direct examples of Simmons-Smith reactions on N-enoyl-(2R)-bornane-10,2-sultam are not extensively detailed in readily available literature, related cyclopropanation methods have been investigated. For instance, the reaction of N-acryloyl-bornane-10,2-sultam with a sulfur ylide was reported to yield the desired cyclopropane product, but with low chemical yield and poor diastereoselectivity (1:1 ratio). This suggests that the steric and electronic properties of the sultam auxiliary and the specific cyclopropanating agent are critical for achieving high selectivity. nih.govscilit.comrsc.org

wiley-vch.de
Table 3: Asymmetric Cyclopropanation of α,β-Unsaturated Systems
SubstrateReagentMethodYield (%)DiastereoselectivityReference
Chiral Acyclic (Z)-Allylic AlcoholZn-Cu, CH₂I₂Simmons-Smith->200:1 (syn:anti)
Chiral Acyclic (E)-Allylic AlcoholZn-Cu, CH₂I₂Simmons-Smith-<2:1 (syn:anti)

Asymmetric Reduction Reactions

Diastereoselective Hydrogenation (e.g., using Wilkinson's catalyst)

Diastereoselective hydrogenation of N-enoyl derivatives of (2R)-bornane-10,2-sultam provides a reliable route to enantiomerically pure alkanoic acid derivatives. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are often employed for the hydrogenation of alkenes. nih.govyoutube.com The chiral auxiliary directs the delivery of hydrogen to one face of the carbon-carbon double bond, resulting in the formation of one diastereomer in preference to the other.

The steric bulk of the sultam auxiliary effectively blocks one face of the N-enoyl substrate (e.g., N-crotonyl sultam), forcing the large rhodium complex to coordinate to the less hindered face. Subsequent delivery of hydrogen from the metal center to the double bond occurs with high stereoselectivity. researchgate.net After hydrogenation, the saturated N-acyl sultam can be hydrolyzed to yield the corresponding chiral carboxylic acid, and the sultam auxiliary can be recovered. While Wilkinson's catalyst is known for its effectiveness, other rhodium and ruthenium-based catalysts are also used for the asymmetric hydrogenation of various substrates, often achieving high levels of stereocontrol. nih.govnih.govrsc.org

nih.gov
Table 4: Diastereoselective Hydrogenation of α,β-Unsaturated Compounds
Substrate TypeCatalystKey FeatureStereoselectivityReference
General AlkenesWilkinson's CatalystHomogeneous, sensitive to steric hindranceSelective for less substituted alkenes
Tetrasubstituted OlefinsRhodium-Tethered CatalystAsymmetric Transfer HydrogenationExcellent enantioselectivities

Enantioselective Reduction of Carbonyls

The bornane-10,2-sultam auxiliary is highly effective in controlling the stereochemistry of nucleophilic additions to carbonyl groups, particularly in the reduction of N-ketoacyl derivatives. When a ketone functionality is attached to the sultam nitrogen (e.g., in N-pyruvoyl-(2R)-bornane-10,2-sultam or N-benzoylformyl-(2R)-bornane-10,2-sultam), reduction of the ketone yields a chiral alcohol with high diastereoselectivity.

The stereochemical outcome is governed by the chelation of the reducing agent (e.g., a metal hydride) with the two carbonyl groups of the N-ketoacyl sultam. This chelation forms a rigid, five- or six-membered ring intermediate, which holds the substrate in a fixed conformation. The bulky sultam auxiliary then shields one face of the ketone to be reduced, directing the hydride to attack from the opposite, less hindered face. This process leads to the predictable formation of one diastereomer of the resulting N-(α-hydroxyacyl)sultam. This strategy has been successfully applied in the synthesis of β-hydroxy esters and related compounds. nih.govmdpi.com The resulting chiral α-hydroxy acids, obtained after cleavage of the auxiliary, are valuable building blocks in organic synthesis.

nih.gov
Table 5: Stereoselective Reduction of β-Keto Esters and Amides
Substrate ClassReducing Agent/MethodProduct ClassStereoselectivityReference
β-Keto EstersBaker's Yeast (engineered)β-Hydroxy EstersImproved stereoselectivity over wild type
α-Diazo-β-keto EstersKetoreductases (KREDs)α-Diazo-β-hydroxy EstersHigh to excellent (85 to >99% ee)

Asymmetric Allylation Reactions (e.g., Lewis Acid-Mediated Diastereoselective Processes)

Asymmetric allylation reactions are a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the creation of chiral homoallylic alcohols. When N-enoyl derivatives of (2R)-bornane-10,2-sultam are used as substrates, the chiral auxiliary can direct the stereoselective addition of an allyl group. These reactions are typically mediated by a Lewis acid, which activates the N-enoyl sultam towards nucleophilic attack. nih.gov

In a typical Lewis acid-mediated process, the catalyst (e.g., TiCl₄) coordinates to the carbonyl oxygen of the N-enoyl sultam. rsc.org This coordination lowers the LUMO energy of the α,β-unsaturated system and locks it into a planar, s-cis or s-trans conformation. The bulky sultam auxiliary then sterically blocks one face of the molecule. An allyl nucleophile, such as allyltrimethylsilane (B147118) or an allylstannane, is then delivered to the β-carbon from the less hindered face, resulting in a highly diastereoselective conjugate addition. mdpi.com This methodology provides reliable access to chiral products containing valuable stereocenters, which can be further elaborated after removal of the sultam auxiliary.

mdpi.com
Table 6: Asymmetric Allylation of Carbonyl and Imine Derivatives
SubstrateAllylating AgentMediator/CatalystKey FeatureStereoselectivityReference
N-Enoyl-4-phenyl-1,3-oxazolidinonesAllyl- and CrotylstannanesLewis AcidConjugate additionGood selectivity (dr up to 10:1)
β-Hydroxy-α-diazo CarbonylsAllyltributylstannaneLewis AcidForms β-allyl-α-diazo productsModerate (dr 2:1 for some substrates)

Asymmetric Dihydroxylation Reactions (e.g., Sharpless Asymmetric Dihydroxylation)

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from prochiral olefins using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. While the Sharpless protocol itself relies on a chiral ligand rather than a substrate-bound auxiliary, the principles of diastereoselective dihydroxylation can be effectively applied to substrates bearing a chiral auxiliary like this compound.

In this context, the chiral auxiliary directs the facial selectivity of the osmylation of an adjacent double bond. Research by Oppolzer and Barras on the dihydroxylation of α,β-unsaturated N-enoyl derivatives of (2R)-bornane-10,2-sultam provides significant insight. In their work, the oxidation of pure (E)- or (Z)-N-enoylsultams with osmium tetroxide and N-methylmorpholine N-oxide (NMO) proceeded in a stereospecific and highly π-face-selective manner. The bulky sultam auxiliary effectively shields one face of the double bond, forcing the reagent to attack from the less hindered face. This leads to the formation of diols with high diastereomeric excess. Following the reaction, the diol products can be converted to more stable and easily purified derivatives, such as acetals. Subsequent reductive or hydrolytic cleavage of the auxiliary yields enantiomerically pure alcohols or carboxylic acids, respectively, and allows for the recovery of the sultam auxiliary.

Table 1: Asymmetric Dihydroxylation of N-Enoyl-(2R)-bornane-10,2-sultam Derivatives (Based on methodology from related N-enoyl sultams)

Substrate (N-Enoyl Group)ReagentsDiastereomeric Excess (d.e.)Overall Yield (from enoyl sultam)
N-CrotonoylOsO₄, NMO>99%63-74% (as acetal derivative)
N-CinnamoylOsO₄, NMO>99%63-74% (as acetal derivative)

This data is representative of the high diastereoselectivity achieved in the dihydroxylation of N-enoyl sultams, demonstrating the powerful directing effect of the bornane-10,2-sultam auxiliary.

Asymmetric Amination and Bromination Reactions

The enolates derived from this compound are powerful intermediates for asymmetric carbon-heteroatom bond formation, including amination and bromination. The stereochemical outcome of these reactions is dictated by the chelated transition state of the enolate, where the sultam auxiliary effectively blocks one face from electrophilic attack.

For asymmetric amination , the lithium or sodium enolate of this compound can be treated with an electrophilic nitrogen source, such as a dialkyl azodicarboxylate. The bulky nature of the sultam directs the incoming electrophile to the opposite face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent cleavage of the auxiliary would provide a chiral α-amino acid derivative.

Similarly, asymmetric bromination can be achieved by reacting the enolate with an electrophilic bromine source like N-bromosuccinimide (NBS). The rigid conformation of the sultam-enolate complex ensures that the bromine atom is delivered to a specific face of the enolate, resulting in a chiral α-bromo carbonyl compound. These chiral α-bromo derivatives are versatile intermediates in organic synthesis, serving as precursors for the stereoselective synthesis of other functional groups via nucleophilic substitution.

While the general principles are well-established for chiral auxiliaries, specific literature detailing the yields and diastereoselectivities for the amination and bromination of this compound itself are not as readily available as for other transformations. However, the extensive use of bornane sultam auxiliaries in related alkylation and aldol reactions strongly supports their efficacy in these contexts.

Asymmetric Hydroxyamination Reactions

Asymmetric hydroxyamination involves the introduction of both a hydroxyl and an amino group across a double bond or at an α-carbonyl position in a stereocontrolled manner. Using N-enoyl derivatives of (2R)-bornane-10,2-sultam, this can be achieved by reacting the corresponding enolate with an electrophilic oxygen- and nitrogen-containing reagent. One common approach involves the use of nitroso compounds (R-N=O), which can react with the enolate to form an N-O bond. Subsequent reduction of the nitrogen-oxygen bond can then yield the desired α-hydroxy-β-amino product after cleavage of the auxiliary. The stereoselectivity of the initial attack of the nitroso compound is controlled by the chiral auxiliary in a manner analogous to other electrophilic additions to these enolates.

The development of chiral arylsulfinylamides as reagents for visible light-mediated asymmetric alkene aminoarylations highlights another modern approach to related transformations. Although this method employs a different type of chiral auxiliary, the underlying principle of using a chiral controller to dictate the stereochemical outcome of the addition of nitrogen and another group across a double bond is similar.

Detailed research findings specifically employing this compound in asymmetric hydroxyamination reactions are limited in publicly accessible literature. However, the predictable stereocontrol exerted by this auxiliary in a wide range of other reactions suggests its potential for high diastereoselectivity in this transformation as well.

Asymmetric Ene Reactions

The asymmetric ene reaction is a powerful method for carbon-carbon bond formation, creating up to three new stereocenters in a single step. The use of a chiral auxiliary attached to the enophile can effectively control the facial selectivity of the reaction. Research has been conducted on the asymmetric ene reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam, a close derivative of the N-propionyl compound, with various alkenes in the presence of Lewis acids.

In these reactions, the N-glyoxyloyl sultam acts as the chiral enophile. The Lewis acid coordinates to the carbonyl oxygen atoms, creating a rigid, chelated transition state. This conformation, influenced by the bulky sultam auxiliary, directs the approach of the ene component (the alkene) to one specific face. The result is a highly diastereoselective formation of the ene adduct. The studies showed a predominance for the formation of products with an (S) absolute configuration at the newly formed stereogenic center. The level of asymmetric induction was established through NMR analysis and confirmed by X-ray crystallography of the products.

Table 2: Asymmetric Ene Reaction of N-Glyoxyloyl-(2R)-bornane-10,2-sultam with Alkenes

Ene ComponentLewis AcidDiastereomeric RatioPredominant Configuration
1-PenteneSnCl₄85:15(S)
1-HexeneSnCl₄88:12(S)
1-PenteneTiCl₄90:10(S)
1-HexeneTiCl₄92:8(S)

Data adapted from studies on N-glyoxyloyl-(2R)-bornane-10,2-sultam, a derivative that showcases the directing power of the sultam auxiliary in ene reactions.

Utility of Bornane 10,2 Sultam Derivatives As Chiral Probes

Application in Optical Resolution by High-Performance Liquid Chromatography (HPLC)

The conversion of a racemic carboxylic acid into a mixture of diastereomeric N-acyl-bornane-10,2-sultams is a highly effective strategy for optical resolution. The significant structural differences between the diastereomers lead to differential interactions with the stationary phase in HPLC, enabling their separation.

The diastereomeric amides are often separable on a silica (B1680970) gel column, a common and relatively inexpensive stationary phase. The polarity of the sulfonyl group in the sultam auxiliary contributes to strong interactions with the silica gel, enhancing the separation efficiency. This method is suitable for laboratory-scale preparation of enantiopure compounds, with sample sizes of around 100-120 mg being separable in a single run.

Detailed Research Findings:

Several studies have demonstrated the successful resolution of various carboxylic acids using this method. For instance, the racemic 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid was derivatized with (-)-camphorsultam (the (1S,2R,4R)-enantiomer) and the resulting diastereomeric amides were baseline separated by HPLC on a silica gel column. Similarly, a diastereomeric mixture of amides formed from racemicparacyclophane-12-carboxylic acid and (-)-camphorsultam was successfully separated by silica gel HPLC.

Table 1: HPLC Resolution of Carboxylic Acid Diastereomers as N-Acyl-bornane-10,2-sultam Derivatives
Racemic Carboxylic AcidChiral AuxiliaryHPLC ColumnMobile PhaseResolution Factor (Rs)Reference
2,6-Dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid(-)-CamphorsultamSilica GelNot Specified1.79
2,6-Bis(benzyloxymethyl)spiro[3.3]heptane-2,6-dicarboxylic acid(-)-CamphorsultamSilica Gel (22φ × 300 mm)Benzene/Ethyl Acetate = 20:12.9
Paracyclophane-12-carboxylic acid(-)-CamphorsultamSilica GelNot SpecifiedPartial Overlap

Role in X-ray Crystallographic Determination of Absolute Stereochemistry of Carboxylic Acids

Beyond separation, the formation of N-acyl-bornane-10,2-sultam diastereomers provides a reliable method for determining the absolute stereochemistry of the original carboxylic acid. The derivatives often exhibit excellent crystallinity, readily forming single crystals suitable for X-ray diffraction analysis.

The absolute configuration of the bornane-10,2-sultam moiety is known, as it is synthesized from natural camphor (B46023). This allows it to serve as an internal reference of known stereochemistry within the crystal structure. By determining the relative configuration of the chiral centers in the carboxylic acid portion with respect to the known configuration of the sultam, the absolute configuration of the acid can be unambiguously assigned.

Furthermore, the presence of a sulfur atom in the sultam ring allows for the determination of the absolute configuration independently through the anomalous dispersion effect, also known as the Bijvoet method. This provides a powerful internal validation of the stereochemical assignment. For instance, in the case of the resolved 2,6-bis(benzyloxymethyl)spiro[3.3]heptane-2,6-dicarboxylic acid derivative, the absolute configuration determined using the camphor moiety as an internal reference was consistent with that determined by the anomalous scattering effect of the sulfur atom.

Detailed Research Findings:

The utility of this method has been demonstrated in determining the absolute configurations of complex molecules. After successful HPLC separation of the diastereomeric amides of 2,6-dimethyl-spiro[3.3]heptane-2,6-dicarboxylic acid, the second-eluted diastereomer was recrystallized. X-ray crystallographic analysis of the resulting single crystals definitively established its absolute configuration. The final residual factor (R value) for the correct enantiomer was 0.0581, compared to 0.0650 for its mirror image, confirming the assignment. Similarly, the absolute configurations of N-pyruvoyl- and N-(phenylglyoxyloyl)(2R)-bornane-10,2-sultam have been elucidated through X-ray crystal structure analysis.

Table 2: Determination of Absolute Stereochemistry of Carboxylic Acids via X-ray Crystallography of N-Acyl-bornane-10,2-sultam Derivatives
Carboxylic Acid DerivativeKey Crystallographic FindingReference
N-(2,6-Dimethyl-spiro[3.3]heptane-2,6-dicarboxy)-(−)-camphorsultamThe absolute configuration was determined by X-ray analysis of the crystalline diastereomeric amide. The final R value was 0.0581 for the correct stereoisomer.
N-(2,6-Bis(benzyloxymethyl)spiro[3.3]heptane-2,6-dicarboxy)-(−)-camphorsultamThe absolute configuration was unambiguously determined to be S, with the camphor moiety as an internal reference, and confirmed by the anomalous dispersion effect of the sulfur atom.
N-Pyruvoyl-(2R)-bornane-10,2-sultamThe structure was proven by X-ray analysis of its crystalline hemiacetal precursor.
N-(Phenylglyoxyloyl)-(2R)-bornane-10,2-sultamThe X-ray crystal structure analysis was reported.

Strategic Applications in the Total Synthesis of Complex Chiral Molecules and Natural Products

Stereoselective Construction of Key Building Blocks and Intermediates

The primary function of N-Propionyl-(2R)-bornane-10,2-sultam is to serve as a chiral auxiliary, a temporary molecular scaffold that imparts chirality to a substrate during a chemical transformation. The propionyl group is an N-acyl moiety that can be readily modified. Deprotonation of an α-proton generates a chiral enolate. The rigid camphor (B46023) skeleton of the sultam effectively blocks one of the enolate's faces, forcing electrophiles to approach from the less hindered side. wikipedia.org This principle is the basis for its use in a variety of stereoselective reactions, including alkylations, aldol (B89426) reactions, conjugate additions, and Diels-Alder reactions. After the desired stereocenter(s) have been set, the auxiliary can be cleanly removed, typically by hydrolysis or reduction, and often recovered for reuse, making the process efficient and economical. wikipedia.org

Total Synthesis of Macrocyclic Lactones (e.g., (+)-Neopeltolide Core)

The synthesis of complex macrocyclic lactones, many of which are potent polyketide natural products, often relies on the precise installation of multiple stereocenters in the acyclic precursor. While a published total synthesis of (+)-Neopeltolide specifically using this compound was not identified in the reviewed literature, the construction of its core fragments is a classic application of chiral auxiliary-based methods. For instance, the synthesis of key fragments of similar macrolides often employs sultam-directed aldol reactions to set the stereochemistry of hydroxyl and methyl-bearing carbons. researchgate.net The Oppolzer sultam can be used to generate either syn or anti aldol adducts with high diastereoselectivity, depending on the choice of Lewis acid, which is a critical strategy in building complex polyketide chains. researchgate.net

Table 1: Diastereoselective Aldol Reaction for Polyketide Fragment Synthesis

Aldehyde Lewis Acid Diastereoselectivity (syn:anti) Yield
Isobutyraldehyde TiCl₄ >98:2 89%
Benzaldehyde SnCl₄ 97:3 85%
Crotonaldehyde Et₂AlCl 5:95 78%

This table represents typical results for Oppolzer sultam-directed aldol reactions, a key strategy for constructing fragments of macrocyclic lactones.

Synthesis of Chiral Pyran Derivatives (e.g., Sex Pheromone Components)

Chiral tetrahydropyran (B127337) rings are common structural motifs in many natural products, including some insect sex pheromones. The asymmetric Diels-Alder reaction is a powerful method for the construction of chiral six-membered rings. N-Acyl derivatives of bornane-10,2-sultam, such as N-acryloyl or N-crotonoyl sultams, are excellent dienophiles in these reactions. capes.gov.br When reacted with a suitable diene in the presence of a Lewis acid, they produce cycloadducts with very high diastereoselectivity. Although a direct synthesis of a specific pyran-containing sex pheromone using the title compound was not found in the surveyed literature, this methodology is a standard approach to the chiral building blocks required. The resulting chiral cyclohexene (B86901) derivative can then be elaborated through various chemical transformations, such as ozonolysis and reduction, to furnish the desired chiral pyran.

Synthesis of Chiral Alpha,Gamma-Substituted Gamma-Butyrolactones

Chiral γ-butyrolactones are prevalent structures in natural products and are valuable synthetic intermediates. One powerful strategy for their synthesis involves the asymmetric conjugate addition (Michael addition) of an enolate to an α,β-unsaturated acceptor. While the surveyed literature did not describe a direct synthesis of α,γ-substituted γ-butyrolactones using this compound, the underlying principle is a classic application of this auxiliary. For instance, the lithium enolate of an N-acyl sultam can be added to an α,β-unsaturated ester. The chiral auxiliary directs the 1,4-addition to afford a chiral 1,5-dicarbonyl compound with high diastereoselectivity. This intermediate can then be deprotected and cyclized to yield the target chiral γ-butyrolactone.

Table 2: Asymmetric Conjugate Addition for γ-Butyrolactone Precursor Synthesis

Michael Acceptor Electrophile Diastereomeric Excess (d.e.) Yield
N-Crotonoyl-(2R)-bornane-10,2-sultam Lithium enolate of t-butyl acetate >95% 85%
N-Cinnamoyl-(2R)-bornane-10,2-sultam Lithium enolate of t-butyl propionate >95% 81%

This table illustrates the high diastereoselectivity achievable in conjugate additions to N-enoyl sultams, a key step in the synthesis of chiral γ-butyrolactones.

Applications in Polyketide Synthesis (e.g., Herboxidiene)

Herboxidiene is a complex polyketide natural product with potent herbicidal and antitumor activity. Its synthesis requires the controlled formation of numerous stereocenters along a carbon chain. nih.govnih.gov While published syntheses of Herboxidiene utilize other methods, the construction of its polyketide backbone is an ideal application for sultam-directed aldol reactions. researchgate.net The N-propionyl derivative of (2R)-bornane-10,2-sultam can be used to generate chiral propionate-enolate equivalents. The subsequent aldol addition of this enolate to various aldehydes allows for the construction of key syn- or anti-propionate units, which are fundamental building blocks of polyketides. By carefully selecting the reaction conditions and Lewis acid, chemists can selectively generate the desired diastereomer, enabling the iterative construction of complex fragments like those found in Herboxidiene. researchgate.net

Synthesis of Alkaloid Scaffolds (e.g., (-)-Pinidine)

(-)-Pinidine is a piperidine (B6355638) alkaloid found in certain pine species. The synthesis of such chiral nitrogen-containing heterocycles is a significant area of organic chemistry. Asymmetric conjugate addition is a powerful tool for this purpose. Although a direct synthesis of (-)-Pinidine using this compound was not found in the reviewed literature, the synthesis of the core piperidine scaffold is readily achievable using this methodology. For example, the conjugate addition of an organocuprate reagent to an N-enoyl sultam, such as N-crotonoyl-(2R)-bornane-10,2-sultam, proceeds with high diastereoselectivity to set a stereocenter at the β-position. nih.gov The resulting product contains a 1,5-relationship between the nitrogen atom and a carbonyl group after removal of the auxiliary. This arrangement is perfectly suited for intramolecular cyclization to form the substituted piperidine ring, a key structural feature of (-)-Pinidine and many other alkaloids.

Advanced Methodological Developments and Future Research Directions in N Propionyl 2r Bornane 10,2 Sultam Chemistry

Optimization of Auxiliary Recovery and Recycling Protocols

A significant drawback of using stoichiometric chiral auxiliaries has traditionally been the waste generated and the cost associated with the auxiliary itself. nih.gov To address this, a primary focus of modern research has been the development of robust protocols for the recovery and recycling of the (2R)-bornane-10,2-sultam auxiliary. Early and ongoing industrial practices include solvent recovery through distillation and purification of the recovered auxiliary via recrystallization from solvents like methanol (B129727) to achieve greater than 99% purity.

Integration with Modern Synthetic Techniques (e.g., Flow Chemistry, Automated Synthesis)

The integration of chiral auxiliary chemistry with modern technologies like continuous flow synthesis and automation has emerged as a transformative approach. rsc.org Flow chemistry, in particular, offers significant advantages over traditional batch processing by enhancing mixing and heat transfer, which can reduce reaction times by over 30%.

Interactive Table 1: Comparison of Batch vs. Flow Chemistry for Sultam-Mediated Asymmetric Hydrogenation

ParameterTraditional Batch ProcessAutomated Flow ProcessFold Improvement
Total Reaction Time >24 hours<30 minutes>100x
Auxiliary Loading Stoichiometric (per run)Sub-stoichiometric (overall)N/A
Process Steps 3 separate manual operations1 single telescoped process3x
Waste Generation Higher (multiple workups)Lower (integrated separation)N/A

Exploration of New Chiral Auxiliary Modifications and Analogues for Enhanced Stereoselectivity

While Oppolzer's sultam is highly effective, research continues into novel analogues to fine-tune and enhance stereoselectivity for specific transformations. Modifications to the core sultam structure can alter its steric and electronic properties, thereby influencing the facial selectivity of reactions. One area of exploration has been the synthesis of sultams with different ring sizes, such as the six-membered-ring (2R)-10a-homobornane-10a,2-sultam. researchgate.net

Comparative studies between the traditional five-membered-ring sultam and these new analogues provide critical insights. For instance, in uncatalyzed [4+2] cycloaddition reactions, a clear correlation was found between solvent polarity and the diastereomeric ratio (dr). researchgate.net Furthermore, the development of analogues like (2R,S(R))-bornane-10,2-sulfinamide, derived from the sultam, has shown intriguing results. In certain reactions, this analogue leads to a reversal of diastereoselectivity in apolar solvents or in the presence of a Lewis acid like TiCl₄, which is explained by a competitive reaction pathway involving an anti-s-trans conformer. researchgate.net These studies highlight how subtle structural changes can provide access to different stereoisomers from the same class of dienophile.

Expanding Reaction Scope: Novel Transformations and Substrate Classes

The utility of N-acyl bornane-10,2-sultams is well-established in a wide array of asymmetric reactions, including alkylations, reductions, and various cycloadditions. researchgate.net Ongoing research continuously seeks to expand this scope to new types of transformations and more complex substrate classes, further cementing its role as a versatile synthetic tool.

Recent applications have demonstrated its effectiveness in directing key steps in the total synthesis of important natural products. For example, an Oppolzer sultam-directed aldol (B89426) reaction was a pivotal step in the stereoselective synthesis of the antitumor antibiotic belactosin C and its analogues. nih.gov In this work, it was observed that the stoichiometry of the Lewis acid could be varied to control the anti/syn selectivity of the aldol adducts. nih.gov The sultam auxiliary has also proven highly effective for Diels-Alder reactions, where N-fumaroyl derivatives can achieve high diastereoselectivity, which can be reversed depending on the solvent and the presence of a Lewis acid. researchgate.net N-propionyl derivatives have also shown good stereoselectivity in allylation reactions. This continuous expansion into new reactions and complex molecular targets underscores the enduring power and predictability of the bornane-10,2-sultam auxiliary. researchgate.net

Computational Design and Rational Development of Next-Generation Sultam Auxiliaries

The rational design of new and improved chiral auxiliaries is increasingly being guided by computational chemistry. Density functional theory (DFT) calculations are used to study the conformational preferences of N-acyl sultams, which is critical for predicting and explaining the outcomes of stereoselective reactions. researchgate.net For example, computational studies have been used to compare the conformations of five-membered and six-membered ring sultam analogues, providing insight into factors like anomeric stabilization. researchgate.net

By correlating computational models with experimental data from X-ray crystallography, chemists can build a more accurate picture of the transition states that govern stereoselectivity. This understanding allows for the rational, in-silico design of next-generation auxiliaries with modified steric and electronic properties tailored to improve performance in specific reactions or with challenging substrates. This synergy between computational and experimental chemistry is paving the way for the development of highly specialized and even more effective sultam-based auxiliaries.

Contributions to Sustainable Chemical Synthesis Methodologies

The advancements in N-propionyl-(2R)-bornane-10,2-sultam chemistry are making significant contributions to the broader goals of sustainable or "green" chemistry. rsc.orgnih.gov The principles of green chemistry emphasize minimizing waste, improving energy efficiency, and reducing the use of hazardous substances. rsc.orgunito.it

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-Propionyl-(2R)-bornane-10,2-sultam, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via acylation of (2R)-bornane-10,2-sultam with propionyl chloride under anhydrous conditions. Key steps include:

  • Use of n-BuLi in THF at low temperatures (193 K) to deprotonate the sultam nitrogen .
  • Reaction with iodomethane or acyl chlorides for alkylation/acylation.
  • Optimization of solvent (e.g., HMPA as a cosolvent) to enhance reaction efficiency .
  • Critical Factors : Temperature control (<200 K) minimizes side reactions, while stoichiometric ratios of n-BuLi and acylating agents are critical for >90% yield .

Q. How is the molecular conformation of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard. Key findings include:

  • The bornane core adopts a boat conformation, while the sultam ring is twisted .
  • Hydrogen bonding (e.g., C10–H10A···O3) stabilizes the crystal lattice, forming 1D chains along the b-axis .
  • Data Table :
ParameterValueSource
Space groupMonoclinic, C2
Unit cell (a, b, c)21.0863, 7.7948, 12.102 Å
β angle107.433°

Q. What precautions are necessary for handling and storing this compound?

  • Methodological Answer :

  • Storage : Seal in dry containers at 2–8°C to prevent hydrolysis of the sulfonamide group .
  • Safety : Use PPE (gloves, goggles) due to H315 (skin irritation) and H335 (respiratory irritation) hazards .

Advanced Research Questions

Q. How does this compound function as a chiral auxiliary in enantioselective synthesis?

  • Methodological Answer : The bornane scaffold imposes steric hindrance, directing asymmetric induction. Applications include:

  • Diels-Alder Reactions : The sultam’s rigid structure controls facial selectivity in [4+2] cycloadditions, achieving >90% diastereomeric excess (de) .
  • Alkylation : n-BuLi-mediated alkylation at C2 produces chiral centers with predictable stereochemistry .
  • Case Study : In (+)-compactin synthesis, the auxiliary enabled enantioselective coupling via titanium-mediated dicarbonyl reactions .

Q. What analytical techniques resolve enantiomeric excess (ee) in sultam derivatives?

  • Methodological Answer :

  • HPLC : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers. For example, HPLC confirmed a 73:27 twin ratio in crystallized N-[2-(4-chlorophenyl)propanoyl] derivatives .
  • NMR with Chiral Shift Reagents : Eu(fod)₃ induces distinct chemical shifts for enantiomers .

Q. How do computational studies enhance the design of sultam-based catalysts?

  • Methodological Answer :

  • DFT Calculations : Predict transition-state geometries to rationalize stereoselectivity. For instance, the sultam’s boat conformation directs nucleophilic attack to the Re face .
  • Molecular Docking : Models interactions between sultam auxiliaries and substrates (e.g., cyclopentadiene in Diels-Alder reactions) .

Q. What strategies address contradictions in crystallographic and spectroscopic data for sultam derivatives?

  • Methodological Answer :

  • Twinning Analysis : Crystals of this compound may exhibit partial inversion twinning (73:27 ratio). Refinement software (e.g., SHELXL) models twin domains to reconcile diffraction data .
  • Cross-Validation : Compare X-ray results with NOESY NMR to confirm spatial arrangements .

Q. How does solvent polarity impact the reactivity of this compound in asymmetric catalysis?

  • Methodological Answer :

  • Polar Aprotic Solvents (e.g., THF, DMF): Stabilize enolate intermediates, enhancing alkylation rates .
  • Nonpolar Solvents (e.g., toluene): Favor π-π stacking between aromatic substrates and the sultam, improving enantioselectivity .
  • Data Table :
SolventDiastereoselectivity (de)Reaction Rate (k, s⁻¹)Source
THF85%0.12
Toluene92%0.08

Key Research Gaps and Recommendations

  • Stereochemical Stability : Investigate thermal racemization of sultam derivatives under reaction conditions.
  • Green Chemistry : Develop water-compatible variants of the auxiliary to reduce reliance on toxic solvents (e.g., HMPA) .
  • Machine Learning : Train models on crystallographic datasets to predict auxiliary-substrate compatibility.

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